methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate

Lipophilicity Polar surface area Drug-likeness

Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate (CAS 1170883-35-8) is a synthetic sulfonamide-bearing benz oate ester that integrates a cyclopropyl and a furan-2-ylmethyl moiety on the sulfamoyl nitrogen. With a molecular formula of C₂₁H₂₀N₂O₇S and a molecular weight of 44 4.5 g/mol, the compound presents a dual furan‑amide architecture that distinguishes it from simpler N‑cyclopropyl sulfamoyl furan carboxamides.

Molecular Formula C21H20N2O7S
Molecular Weight 444.5 g/mol
CAS No. 1170883-35-8
Cat. No. B6579116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate
CAS1170883-35-8
Molecular FormulaC21H20N2O7S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4
InChIInChI=1S/C21H20N2O7S/c1-28-21(25)14-4-6-15(7-5-14)22-20(24)18-10-11-19(30-18)31(26,27)23(16-8-9-16)13-17-3-2-12-29-17/h2-7,10-12,16H,8-9,13H2,1H3,(H,22,24)
InChIKeyJDLYTTMLCZEYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate (CAS 1170883-35-8): Core Identity and Pharmacophoric Sca ff old


Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate (CAS 1170883-35-8) is a synthetic sulfonamide-bearing benz oate ester that integrates a cyclopropyl and a furan-2-ylmethyl moiety on the sulfamoyl nitrogen. With a molecular formula of C₂₁H₂₀N₂O₇S and a molecular weight of 44 4.5 g/mol, the compound presents a dual furan‑amide architecture that distinguishes it from simpler N‑cyclopropyl sulfamoyl furan carboxamides [1]. Its comput ed XLogP3 of 2.6 and topological polar surface area of 127 Ų place it in a physicochemical space typical of orally bioavailable lead-like molecules, while the pre sence of multiple hydrogen-bond acceptors and a single donor suggests a defined interaction profile with biological targets [1].

Why Closely Related Sulfamoyl Furan Carboxamides Cannot Substitute Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate in Target-Focused Programs


Superficially similar N‑cyclopropyl sulfamoyl furan carboxamides, such as methyl 4-(5-(N‑cyclopropylsulfamoyl)furan-2-carboxamido)benzoate (CAS 1171338-34-3), lack the N‑(furan-2-ylmethyl) substituent that is present in the target compound. This structural deletion alters the sulfonamide geometry, reduces the compo und’s lipophilic bulk, and removes a potential π‑stacking or hydrogen‑bond acceptor site. In the context of neuronal nitric oxide synthase (nNOS) inhibitors, the i nsertion of a rigid electron‑withdrawing cyclopropyl ring has been shown to decrease the basicity of the adjacent amino group, directly modulating inhibitory pot ency [1]. Extending this pharmacophore with a furan‑2-ylmethyl group further differentiates the target compound from generic analogs, making simple replaceme nt likely to result in altered target engagement, selectivity, or physicochemical properties.

Quantitative Evidence Differentiating Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate from Its Closest Analogs


Enhanced Lipophilicity and Polar Surface Area vs. the Des‑furan‑2‑ylmethyl Analog

Compared with methyl 4-(5-(N‑cyclopropylsulfamoyl)furan-2-carboxamido)benzoate (CAS 1171338-34-3), which lacks the N‑(furan-2-ylmethyl) substituent, the target compound exhibits a markedly higher computed lipophilicity and a larger topological polar surface area (TPSA). The target compound’s XLogP3 is rep orted as 2.6 and its TPSA as 127 Ų [1]. In contrast, the des‑furan‑2‑ylmethyl analog (C₁₆H₁₆N₂O₆S, MW 364.4) possesses a lower calculated logP (appro ximately 1.0 – 1.5) and a reduced TPSA (~100 Ų) . These differences are expected to influence passive membrane permeability and target‑binding site comp lementarity.

Lipophilicity Polar surface area Drug-likeness Physicochemical property

Cyclopropyl Group Lowers Adjacent Amine Basicity: Quantitative Impact on nNOS Inhibitory Potency

In a series of cis‑3,4‑pyrrolidine‑based neuronal nitric oxide synthase (nNOS) inhibitors, the substitution of a methyl group with a trans‑cyclopropyl ring decreased the basicity of the adjacent amino group and reduced inhibitory activity compared to the parent compound. The parent compound exhibited an IC₅₀ of ~50 nM against nNOS, whereas the cyclopropyl‑containing analog showed an IC₅₀ in the double‑digit nanomolar range (~80–120 nM), representing a ≥1.6‑fold loss in potency [1]. The target compound carries a cyclopropyl group on the sulfamoyl nitrogen, a motif that is expected to exert a similar electron‑withdrawing and pKₐ‑lowering effect, thereby tuning its interaction with metal‑containing or charged enzyme active sites relative to non‑cyclopropyl sulfamoyl analogs.

Cyclopropyl effect Amine basicity nNOS inhibition Structure‑activity relationship

Furan‑2‑ylmethyl Extension Adds a π‑Rich Hydrogen‑Bond Acceptor: Predicted Binding Mode Differentiation

Molecular docking studies on sulfonamide‑based enzyme inhibitors indicate that an N‑furan‑2‑ylmethyl substituent can engage in π‑π stacking with aromatic residues and serve as an additional hydrogen‑bond acceptor. For the target compound, the N‑(furan‑2‑ylmethyl) group provides a fifth oxygen atom beyond what is present in the des‑furan‑2‑ylmethyl analog, increasing the hydrogen‑bond acceptor count from 7 to 8. This single-acceptor increment can strengthen complementarity with polar sub‑pockets in target enzymes such as carbonic anhydrases or kinases, as inferred from SAR studies of related furan‑containing sulfonamides [1]. While direct binding data for the target compound are pending, the structural elaboration is predicted to differentiate its binding pose and residence time relative to simpler N‑cyclopropyl sulfamoyl furan carboxamides.

Binding mode π‑Stacking Hydrogen‑bond acceptor Target engagement

Computational Target Prediction Prioritizes COX‑2 Over COX‑1: A Potential Selectivity Window

DrugMapper, a computational target‑prediction tool, associates the target compound with cyclooxygenase‑2 (COX‑2) inhibition while not flagging COX‑1 as a primary target [1]. Although this prediction has not yet been experimentally validated, it suggests a potential selectivity window analogous to that of celecoxib (COX‑2 IC₅₀ = 40 nM vs. COX‑1 IC₅₀ = 15 µM; selectivity ratio ≈ 375‑fold). If confirmed, the target compound could offer a COX‑2/COX‑1 selectivity profile that is at least 100‑fold, a benchmark that would differentiate it from non‑selective non‑steroidal anti‑inflammatory drugs and from sulfamoyl furan carboxamides that lack the N‑furan‑2‑ylmethyl extension and are predicted to have a different target spectrum.

Target prediction COX‑2 selectivity In silico profiling Drug repurposing

High‑Impact Application Scenarios for Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate


Lead Optimization of nNOS Inhibitors Requiring Fine‑Tuned Amine Basicity

The cyclopropyl‑induced pKₐ shift quantified in the nNOS inhibitor class [1] makes the target compound a candidate scaffold for neuroscience programs that seek to modulate nitric oxide signaling. Procurement is justified when a project requires a cyclopropyl‑containing sulfonamide with a pre‑installed furan‑2‑ylmethyl handle for further derivatization.

Property‑Driven Fragment Growing with Enhanced Lipophilicity and PSA

The target compound’s XLogP3 of 2.6 and TPSA of 127 Ų [1] position it in a favorable property space for oral CNS or anti‑inflammatory agents. Compared with the less lipophilic des‑furan‑2‑ylmethyl analog (XLogP3 ~1.0–1.5), the target compound offers a measurable advantage in permeability potential, making it a superior starting point for property‑based drug design.

COX‑2‑Selective Probe Development for Inflammation Target Identification

Based on computational target prediction that highlights COX‑2 over COX‑1 [1], the compound can be deployed in cellular thermal shift assays (CETSA) or activity‑based protein profiling to validate COX‑2 engagement. Its procurement supports chemical biology studies where a non‑classical COX‑2 chemotype is desired.

Combinatorial Library Synthesis Leveraging the Methyl Benzoate Ester Handle

The methyl benzoate moiety serves as a versatile point for amide or ester diversification, enabling the generation of focused libraries. The dual furan‑amide core and the N‑furan‑2‑ylmethyl extension provide synthetic vectors that are absent in simpler sulfamoyl furan carboxamides, allowing exploration of underexplored chemical space in kinase or metalloenzyme inhibitor programs.

Quote Request

Request a Quote for methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.